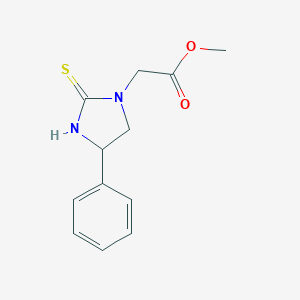
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol, also known as APTM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its unique structure and properties make it a promising candidate for use as a building block in the synthesis of other compounds, as well as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is still being studied, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been shown to have a low toxicity profile and is well tolerated in animal studies. It has been shown to have anticancer activity in several types of cancer cells, including breast, lung, and prostate cancer cells. (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol is its ease of synthesis and high yield. It is also relatively stable and has a long shelf life. However, one limitation is its low solubility in water, which may make it difficult to use in certain applications.
Zukünftige Richtungen
There are several future directions for (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol research. One area of interest is the development of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol-based MOFs with unique properties, such as high surface area and selective adsorption. Another area of interest is the development of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol-based chiral catalysts for use in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol and its potential therapeutic applications in various diseases.
Synthesemethoden
The synthesis of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol involves a reaction between 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with sodium borohydride to yield (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol. This process has been optimized to yield high purity and yield of (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been shown to have anticancer activity by inhibiting the growth of cancer cells. In materials science, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with unique properties. In catalysis, (5-amino-1-phenyl-1H-1,2,3-triazol-4-yl)methanol has been used as a ligand for the synthesis of chiral catalysts.
Eigenschaften
Molekularformel |
C9H10N4O |
|---|---|
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
(5-amino-1-phenyltriazol-4-yl)methanol |
InChI |
InChI=1S/C9H10N4O/c10-9-8(6-14)11-12-13(9)7-4-2-1-3-5-7/h1-5,14H,6,10H2 |
InChI-Schlüssel |
WMUKAHNPYSDUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{3-chloro-5-[(2-methoxybenzyl)amino]-6-oxo-1-phenyl-1,6-dihydro-2-pyrazinyl}benzoate](/img/structure/B290126.png)
![5-chloro-6-(3,4-dimethoxyphenyl)-3-[(2-methoxybenzyl)amino]-1-phenyl-2(1H)-pyrazinone](/img/structure/B290127.png)
![N-(1-phenylethyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290131.png)
![Ethyl 2-(methylsulfanyl)-4-[(2-oxo-2-phenylethyl)amino]-5-pyrimidinecarboxylate](/img/structure/B290133.png)
![[1-(3-tert-butyl-5,6,8-trifluoro-1-methyl-1H-pyrazolo[3,4-b]quinolin-7-yl)-1H-indol-3-yl]methanol](/img/structure/B290136.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)
![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)
![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)
![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)
![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)

![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-pyrenylmethyl)amine](/img/structure/B290149.png)
![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)